m-PEG8-Mal

Beschreibung

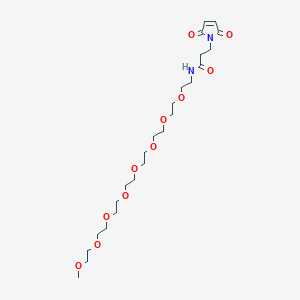

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKKRMSENAYADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-Mal: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of methoxy-polyethylene glycol (8)-maleimide (m-PEG8-Mal). This heterobifunctional linker has become an invaluable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Properties

This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker. Its structure consists of three key components: a methoxy group (m) at one terminus, a discrete chain of eight ethylene glycol units (PEG8), and a maleimide group (Mal) at the other terminus.

The hydrophilic PEG8 spacer imparts increased solubility in aqueous media to the molecule and any subsequent conjugate.[1][2] The maleimide group is a thiol-reactive moiety that specifically and efficiently reacts with sulfhydryl groups, such as those found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₂N₂O₁₁ | [3] |

| Molecular Weight | 534.6 g/mol | [3] |

| CAS Number | 1334169-90-2 | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | Store at -20°C, avoid frequent thawing and freezing |

Experimental Protocols

The utility of this compound lies in its ability to covalently link molecules. The following sections provide detailed protocols for the conjugation of this compound to thiol-containing molecules, a common application in bioconjugation.

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines the fundamental steps for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.

Materials:

-

Thiol-containing molecule (e.g., protein, peptide)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine- and thiol-free buffers (e.g., HEPES).

-

Anhydrous DMSO or DMF for dissolving this compound.

-

Quenching Solution: L-cysteine or β-mercaptoethanol (1 M stock).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) as it does not contain a thiol group and does not require removal before the addition of the maleimide reagent. If DTT is used, it must be removed prior to the introduction of this compound.

-

-

Preparation of this compound Solution:

-

Allow the vial of this compound to come to room temperature before opening.

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the thiol-containing molecule. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine or β-mercaptoethanol) to a final concentration that is in 5- to 10-fold molar excess relative to the initial amount of this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and the quenching reagent using size-exclusion chromatography (SEC) or dialysis.

-

Confirmation of Successful Conjugation

Several analytical techniques can be employed to confirm the successful conjugation of this compound.

Table 2: Methods for Confirming Conjugation

| Method | Principle | Expected Outcome |

| SDS-PAGE | Separates molecules based on size. | An increase in the molecular weight of the conjugated protein, resulting in a band shift to a higher position on the gel. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | A mass spectrum showing a peak corresponding to the molecular weight of the starting molecule plus the mass of the this compound moiety (534.6 Da). |

| HPLC (e.g., Reverse Phase) | Separates molecules based on hydrophobicity. | The conjugated product will have a different retention time compared to the unconjugated starting materials. |

Application in Antibody-Drug Conjugate (ADC) Development

A prominent application of this compound and similar PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component can enhance the solubility and stability of the ADC.

Below is a logical workflow for the generation of an ADC using a thiol-reactive linker like this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Role in PROTAC Development

This compound also serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for inducing the ubiquitination and subsequent degradation of the target protein. The PEG8 component can provide the necessary spacing and solubility for the PROTAC molecule to effectively bring the target protein and the E3 ligase into proximity.

The general principle of PROTAC action is illustrated in the following diagram.

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a versatile and powerful tool for researchers and professionals in drug development and various scientific disciplines. Its well-defined structure, hydrophilic properties, and specific reactivity with thiol groups make it an ideal linker for creating stable and effective bioconjugates. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in a range of applications, from the development of next-generation antibody-drug conjugates to the design of innovative proteolysis-targeting chimeras.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG8-Mal

Introduction

This compound, or methoxy-polyethylene glycol (8 units) maleimide, is a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its utility lies in the covalent attachment of a hydrophilic polyethylene glycol (PEG) spacer to biomolecules, a process known as PEGylation. This guide delves into the core mechanism of action of this compound, providing detailed insights into its reactivity, applications, and the experimental protocols for its use. The inclusion of a discrete eight-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate, making it a valuable tool in drug delivery and therapeutic protein development.[1][2]

The primary reactive component of this compound is the maleimide group, which exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[3][4][5] This specificity allows for site-selective modification of biomolecules under mild reaction conditions.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The fundamental mechanism of action of this compound is the chemoselective reaction between its maleimide moiety and a free thiol group. This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond. This process results in the formation of a stable succinimidyl thioether linkage, covalently attaching the m-PEG8 moiety to the target molecule.

This reaction is highly efficient and is considered a "click chemistry" reaction due to its rapid kinetics, high selectivity, and occurrence under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

Reaction Specificity and pH Dependence

The thiol-maleimide conjugation is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines. However, at pH values above 7.5, the maleimide group can react competitively with primary amines, such as the side chain of lysine residues. Furthermore, the maleimide ring is susceptible to hydrolysis, which increases with higher pH. If hydrolysis occurs before the reaction with a thiol, the resulting maleic amide is no longer reactive.

Diagram of the Thiol-Maleimide Reaction

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Stability and Side Reactions of the Thioether Adduct

While the thioether bond formed is generally stable, the succinimidyl ring can undergo processes that affect the long-term stability of the conjugate.

Retro-Michael Reaction

The thiol-maleimide reaction is reversible under certain conditions through a retro-Michael reaction, which can lead to the deconjugation of the PEG moiety. This can be a concern for in vivo applications where the conjugate is exposed to other thiols, such as glutathione or albumin, potentially leading to thiol exchange.

Hydrolysis of the Succinimide Ring

The succinimide ring of the thioether adduct is susceptible to hydrolysis, which results in the opening of the ring to form a succinamic acid thioether. This hydrolysis is irreversible and significantly increases the stability of the conjugate by preventing the retro-Michael reaction. Some strategies involve intentionally hydrolyzing the conjugate after its formation to enhance its in vivo stability.

Other Side Reactions

-

Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.

-

Thiazine Rearrangement: A side reaction can occur with unprotected N-terminal cysteine residues, leading to a thiazine derivative.

Diagram of Adduct Stability and Side Reactions

Caption: Stability and potential side reactions of the maleimide-thiol adduct.

Quantitative Data for Conjugation Reactions

The efficiency of the conjugation reaction is influenced by several parameters, which can be optimized for specific applications.

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |

| Molar Excess of this compound | 10 to 20-fold over the thiol-containing molecule | Ensures efficient conjugation; may require empirical optimization. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. |

| Reaction Time | 1-4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC. |

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols.

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

-

Quenching Solution: L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis.

-

Anhydrous DMSO or DMF for dissolving this compound.

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation.

-

Degas the buffer to minimize thiol oxidation.

-

-

This compound Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

-

-

Quenching the Reaction:

-

Add a 5- to 10-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound to react with any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and quenching reagent using size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Characterize the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and HPLC (to assess purity).

-

Experimental Workflow Diagram

Caption: General experimental workflow for protein conjugation with this compound.

Conclusion

This compound is a versatile and efficient reagent for the site-specific PEGylation of biomolecules. Its mechanism of action, centered on the highly selective Michael addition reaction with thiols, allows for precise modification under mild conditions. A thorough understanding of the reaction kinetics, pH dependence, and the stability of the resulting conjugate is crucial for the successful development of PEGylated therapeutics and research tools. By following optimized experimental protocols and employing appropriate analytical techniques, researchers can effectively utilize this compound to enhance the properties of proteins, peptides, and other molecules for a wide range of applications in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. MAL-PEG8-VC-PAB (Maleimide PEG8 VC-PAB) - JenKem Technology USA [jenkemusa.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

An In-depth Technical Guide on the Chemical Properties and Solubility of m-PEG8-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of m-PEG8-Maleimide (m-PEG8-Mal), a heterobifunctional crosslinker crucial in bioconjugation and drug delivery systems. This document outlines its physicochemical characteristics, solubility in various solvents, and detailed experimental protocols for solubility determination.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative containing a methoxy group at one terminus and a maleimide group at the other, connected by an eight-unit ethylene glycol chain. The maleimide moiety allows for specific covalent bond formation with thiol groups, commonly found in cysteine residues of proteins and peptides, while the PEG chain enhances hydrophilicity and biocompatibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | alpha-Methoxy-omega-maleinimido octa(ethylene glycol) | [1] |

| CAS Number | 1334169-90-2 | [1][2] |

| Molecular Formula | C24H42N2O11 | [1] |

| Molecular Weight | 534.6 g/mol | [1] |

| Physical State | White/off-white solid or semi-solid, can also be a red oil | |

| Purity | Typically >95% | |

| Storage Temperature | -20°C |

Solubility Profile

The hydrophilic nature of the PEG chain in this compound imparts good solubility in aqueous solutions and a range of organic solvents. This property is critical for its application in biological systems and for various conjugation chemistries.

Table 2: Qualitative and Quantitative Solubility of this compound and Related Compounds

| Solvent | Qualitative Solubility of this compound | Quantitative Solubility of Similar PEG-Maleimides | Source(s) |

| Water | Soluble | >10 mg/mL (for a bis-maleimide PEG) | |

| Ethanol | Soluble | Not specified | |

| Dimethyl Sulfoxide (DMSO) | Soluble | >10 mg/mL (for a bis-maleimide PEG) | |

| Dimethylformamide (DMF) | Soluble | Not specified | |

| Dichloromethane (DCM) | Soluble | Not specified | |

| Chloroform | Soluble | >10 mg/mL (for a bis-maleimide PEG) |

Experimental Protocols for Solubility Determination

A precise determination of solubility is often required for experimental design and formulation development. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle of the Shake-Flask Method

This method relies on achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach saturation. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is determined, representing the solubility of the compound in that solvent.

Detailed Experimental Protocol: Shake-Flask Method for this compound

Materials:

-

This compound

-

Solvents of interest (e.g., Water, Ethanol, DMSO, DMF)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of this compound (e.g., 10-20 mg) and place it into a glass vial. The exact amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant agitation speed.

-

Maintain a constant temperature (e.g., 25°C) throughout the experiment.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

-

Analysis of the Saturated Solution:

-

Carefully collect the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Determine the concentration of this compound in the diluted solutions using a suitable analytical method. UV-Vis spectroscopy is a common and accessible method for this purpose.

-

UV-Vis Spectroscopy:

-

First, determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a known concentration of the compound across a range of UV-Vis wavelengths.

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound at its λmax.

-

Measure the absorbance of the diluted supernatant samples at the same λmax.

-

Calculate the concentration of this compound in the supernatant using the calibration curve.

-

-

-

-

Calculation of Solubility:

-

The concentration determined in the saturated supernatant is the solubility of this compound in the tested solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical sciences. Among the plethora of chemical strategies available, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, high selectivity, and mild reaction conditions. This technical guide provides a comprehensive exploration of the maleimide-thiol reaction, detailing its core chemistry, influencing factors, potential side reactions, and critical applications in bioconjugation and the development of targeted therapeutics.

The Core Chemistry: A Michael Addition Reaction

The maleimide-thiol reaction proceeds through a Michael addition mechanism, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring. This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] This high degree of chemoselectivity for thiols, particularly within a specific pH range, makes the maleimide-thiol reaction an invaluable tool for the site-specific modification of biomolecules.[3][4]

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, allowing for an efficient reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine residues).

-

Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced, leading to a slower reaction rate.

-

Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity. Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.

Temperature and Reaction Time

The maleimide-thiol reaction is typically carried out at room temperature (20-25°C) or at 4°C. Room temperature reactions are faster, often reaching completion within 30 minutes to 2 hours. Reactions at 4°C are slower, usually proceeding overnight (8-16 hours), and are recommended for sensitive proteins to minimize potential degradation.

Stoichiometry

The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide reagent is generally used to drive the reaction to completion. For protein labeling, a 10-20 fold molar excess of the maleimide is a common starting point. However, the optimal ratio can vary depending on the specific reactants and their steric accessibility. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for the small peptide cRGDfK, while a 5:1 ratio was better for a larger nanobody.

Quantitative Data on Reaction Kinetics and Stability

The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for comparison between different maleimide derivatives and reaction conditions.

Table 1: Second-Order Rate Constants for Maleimide-Thiol Reactions

| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions |

| N-ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C |

| N-aryl maleimides | Thiolate substrates | ~2.5 times faster than N-alkyl maleimides | Physiological pH |

Table 2: Stability of Maleimide-Thiol Adducts (Thiosuccinimide Linkage)

| Adduct Type | Condition | Half-life (t½) | Primary Degradation Pathway |

| N-Alkyl Maleimide Adduct | pH 7.4, 37°C | ~27 hours | Hydrolysis |

| N-Aryl Maleimide Adduct | pH 7.4, 37°C | ~1.5 hours | Hydrolysis |

| N-Fluorophenyl Maleimide Adduct | pH 7.4, 37°C | ~0.7 hours | Hydrolysis |

| N-Alkyl Maleimide Adduct | In rat plasma | ~50% drug loss after 2 weeks | Retro-Michael Reaction |

| N-Aryl Maleimide Adduct | In rat plasma | No measurable drug loss over 2 weeks | - |

| NEM-4-mercaptophenylacetic acid | In glutathione | 20 - 80 hours | Retro-Michael Reaction |

Note: The stability and reaction rates are highly dependent on the specific N-substituent on the maleimide, the nature of the thiol, and the precise reaction conditions (pH, temperature, buffer composition). The data presented here are illustrative and sourced from various studies.

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly efficient, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

References

The PEG8 Spacer in Bioconjugation: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of bioconjugation, the chemical linker connecting two or more biomolecules is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a foundational technology. This in-depth technical guide focuses on the Polyethylene Glycol 8 (PEG8) spacer, a discrete and monodisperse linker that offers a unique balance of properties for advanced applications such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3]

A PEG8 spacer consists of eight repeating ethylene oxide units, providing a defined length and molecular weight.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] This guide will explore the core functions of the PEG8 spacer, present quantitative data on its impact, provide detailed experimental protocols, and visualize key workflows.

Core Functions and Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into a bioconjugate design imparts several key advantages that address common challenges in drug development.

-

Enhanced Solubility and Reduced Aggregation: Many potent small molecule drugs used in bioconjugates are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG8 spacer acts as a solubilizing agent, improving the overall solubility of the conjugate and preventing aggregation. This is particularly crucial for maintaining the stability and administrability of the bioconjugate.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic profile of a therapeutic. The PEG8 spacer contributes to an increased hydrodynamic size of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life. This extended exposure can lead to improved therapeutic efficacy.

-

Reduced Immunogenicity: The flexible and hydrophilic PEG8 chain can create a "stealth" effect by forming a hydration shell around the bioconjugate. This can mask potentially immunogenic epitopes on the molecule, thereby reducing the risk of an undesired immune response.

-

Optimized Spatial Separation: The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules. This separation is critical to minimize steric hindrance, ensuring that each component of the conjugate can perform its function without interference. For instance, in an ADC, the spacer ensures the antibody can bind to its target antigen effectively.

A logical diagram illustrating the core advantages of incorporating a PEG8 spacer is presented below.

Figure 1: Core advantages of the PEG8 spacer in bioconjugation.

Quantitative Data on the Impact of PEG8 Spacers

The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length, including PEG8, on key parameters.

Table 1: Physicochemical Properties of a Representative PEG8 Spacer

| Property | Value |

| Chemical Formula (backbone) | C₁₆H₃₄O₉ |

| Molecular Weight (backbone) | ~370.4 g/mol |

| Spacer Arm Length | ~29.8 Å |

| Number of PEG Units | 8 |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide).

Table 2: Comparative Binding Affinity of Aptamer-Amphiphiles with Different Spacers

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.

Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | 4.5 | 1.9 |

| PEG4 | 3.2 | 2.7 |

| PEG8 | 2.1 | 4.0 |

| PEG12 | 2.0 | 4.3 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Experimental Protocols

The successful implementation of a PEG8 spacer in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common bioconjugation strategies involving PEG8 linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG8-NHS Ester Linker

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody. First, the NHS ester of the linker reacts with an amine-containing drug. Second, the maleimide group of the drug-linker intermediate reacts with reduced thiol groups on the antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-PEG8-NHS ester linker

-

Amine-containing cytotoxic payload

-

Reducing agent (e.g., TCEP-HCl)

-

Anhydrous DMSO

-

Non-nucleophilic base (e.g., DIEA)

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

-

Quenching solution (e.g., N-acetyl cysteine)

-

Desalting column

-

Size-Exclusion Chromatography (SEC) system

Methodology:

Step 1: Activation of the Drug with the Linker

-

Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

-

Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.

-

Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond. The product is the Maleimide-PEG8-Drug intermediate.

Step 2: Antibody Reduction

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.

-

Add a 5-10 molar excess of TCEP-HCl to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

Step 3: Conjugation Reaction

-

Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

-

Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

Step 4: Quenching and Purification

-

Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

-

Collect fractions corresponding to the purified ADC monomer.

Step 5: Characterization

-

Determine the final protein concentration (e.g., using A280 measurement).

-

Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Confirm the integrity and purity of the final ADC product using SDS-PAGE and SEC.

Protocol 2: Assessment of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

-

Protein conjugate solution (e.g., 1 mg/mL)

-

SE-HPLC system with a UV detector

-

Size-exclusion column appropriate for the molecular weight of the protein

-

Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)

Methodology:

-

Equilibrate the SE-HPLC column with the mobile phase.

-

Inject a known amount of the protein conjugate solution onto the column.

-

Run the separation at a constant flow rate (e.g., 0.5 mL/min).

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

-

Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher stability.

Visualization of Workflows and Pathways

Visualizing the complex processes in bioconjugation is essential for a clear understanding of the experimental design and underlying principles.

ADC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG8 linker.

Figure 2: ADC synthesis workflow using a heterobifunctional PEG8 linker.

PROTAC Mechanism of Action

The length and flexibility of the PEG spacer are critical for the function of PROTACs. The PEG8 spacer can optimally orient the target protein and the E3 ligase to form a stable ternary complex, leading to ubiquitination and subsequent degradation of the target protein.

Figure 3: Mechanism of targeted protein degradation by a PROTAC with a PEG8 spacer.

Conclusion

The PEG8 spacer is a versatile and powerful tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG8 spacer in their work.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the ability to precisely connect and manipulate biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, acting as molecular architects to build bridges between distinct functional groups on proteins, peptides, and other biological entities. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with these versatile reagents, empowering researchers to harness their full potential in creating novel therapeutics and elucidating complex biological processes.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are chemical reagents possessing two different reactive moieties, allowing for the sequential and controlled covalent linkage of two distinct target molecules.[1][2] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common challenge with homobifunctional crosslinkers which have identical reactive groups at each end.[3][4] The unique architecture of heterobifunctional linkers, comprising two distinct reactive ends separated by a spacer arm, makes them invaluable for a wide array of applications, from the construction of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.[1]

The power of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation strategy. This allows for the specific modification of one biomolecule, followed by purification to remove excess crosslinker, before the introduction of the second biomolecule. This controlled process is crucial for generating well-defined bioconjugates with desired stoichiometries.

Classification of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the diverse array of reactive groups that can be incorporated into their structure. This allows for the targeting of various functional groups commonly found on biomolecules. The primary classifications are based on the chemistries of their reactive ends.

Amine-to-Sulfhydryl Reactive Crosslinkers

This is one of the most widely utilized classes of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (e.g., on lysine residues and the N-terminus of proteins), and a maleimide group at the other end, which specifically targets sulfhydryl groups (e.g., on cysteine residues). This combination is highly effective for the controlled conjugation of proteins.

Photoreactive Crosslinkers

Photoreactive crosslinkers introduce an element of temporal control, as one of their reactive groups remains inert until activated by UV light. Common photoreactive groups include aryl azides and diazirines. Upon photoactivation, these groups form highly reactive intermediates (nitrenes and carbenes, respectively) that can non-selectively insert into nearby C-H or N-H bonds. This makes them particularly useful for capturing transient or weak protein-protein interactions in their native environment.

"Click Chemistry" Crosslinkers

"Click chemistry" refers to a class of reactions that are highly specific, efficient, and biocompatible. In the context of heterobifunctional crosslinkers, this typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These crosslinkers possess an azide on one end and an alkyne on the other. The bioorthogonal nature of this reaction, meaning it does not interfere with native biological processes, makes it ideal for applications in living systems.

Core Chemistries and Reaction Mechanisms

A fundamental understanding of the underlying chemical reactions is crucial for the successful application of heterobifunctional crosslinkers.

NHS Ester Chemistry

NHS esters react with primary amines via nucleophilic acyl substitution to form stable amide bonds. The reaction is most efficient at a slightly alkaline pH (7.2-8.5). A competing reaction is the hydrolysis of the NHS ester, which increases with pH.

References

Navigating the Landscape of Therapeutic Protein PEGylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at enhancing the pharmacokinetic and pharmacodynamic properties of protein-based therapeutics. This technical guide provides a comprehensive overview of PEGylation strategies, including detailed experimental protocols, quantitative comparisons of various approaches, and methods for the characterization and purification of PEGylated proteins.

The Rationale and Impact of PEGylation

PEGylation bestows several key advantages upon therapeutic proteins, leading to improved clinical efficacy and patient compliance. The hydrophilic and flexible nature of the PEG polymer chain effectively increases the hydrodynamic radius of the protein, which in turn leads to:

-

Extended Plasma Half-Life: The increased size reduces the rate of renal clearance, prolonging the circulation time of the therapeutic protein.[1][2] This allows for less frequent dosing, a significant advantage for patients with chronic conditions.

-

Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, thereby reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response.

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in vivo.

-

Improved Solubility: For proteins with limited solubility at physiological pH, PEGylation can significantly enhance their solubility.

However, a critical consideration in any PEGylation strategy is the potential for reduced biological activity. The attachment of PEG chains, particularly near the protein's active site, can cause steric hindrance, impeding its interaction with its target receptor or substrate.[3] Therefore, a careful balance must be struck between improving pharmacokinetic properties and preserving the protein's therapeutic function.

Generations of PEGylation: From Random to Site-Specific Strategies

The field of PEGylation has evolved from early, non-specific methods to highly sophisticated, site-selective approaches.

First-Generation PEGylation: This initial approach involved the random attachment of PEG molecules to multiple sites on the protein, primarily targeting the ε-amino groups of lysine residues. This method often resulted in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different locations, making characterization and ensuring batch-to-batch consistency challenging.

Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation strategies focus on site-specific PEGylation. These techniques aim to attach a single PEG molecule at a predetermined location on the protein, leading to a more homogeneous and well-defined product. This approach offers greater control over the final product's properties and simplifies the purification and analytical processes.

Core PEGylation Chemistries and Strategies

The choice of PEGylation chemistry is dictated by the available functional groups on the protein and the desired site of attachment. The most common strategies target amine groups (N-terminus and lysine residues) and sulfhydryl groups (cysteine residues).

Amine-Reactive PEGylation

The most prevalent approach targets the primary amines on a protein.

-

N-Terminal Selective PEGylation: By controlling the reaction pH, it is possible to preferentially target the α-amino group at the N-terminus of the protein. The pKa of the N-terminal α-amino group is typically lower (around 7.8) than that of the ε-amino group of lysine residues (around 10.1).[4] Performing the reaction at a slightly acidic to neutral pH (e.g., pH 5.0-7.0) favors the deprotonated, more nucleophilic state of the N-terminal amine, leading to selective PEGylation.[5]

-

Lysine PEGylation: At a higher pH (typically pH 7.0-9.0), the ε-amino groups of lysine residues become more reactive, allowing for their PEGylation.

A common reagent for amine-reactive PEGylation is an aldehyde-activated PEG (e.g., mPEG-propionaldehyde). The reaction proceeds via reductive amination, where the aldehyde group on the PEG reacts with the amine group on the protein to form an unstable Schiff base, which is then reduced to a stable secondary amine linkage by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Cysteine-Reactive PEGylation

This strategy offers a high degree of site-specificity by targeting the sulfhydryl group of cysteine residues. Since free cysteine residues are relatively rare in many proteins (often participating in disulfide bonds), this method typically requires the introduction of a free cysteine at a specific site through genetic engineering.

The most common reagents for cysteine-specific PEGylation are maleimide-activated PEGs (e.g., mPEG-maleimide). The maleimide group reacts specifically with the sulfhydryl group of cysteine at a neutral pH (6.5-7.5) to form a stable thioether bond.

Quantitative Comparison of PEGylation Strategies

The effectiveness of a PEGylation strategy can be evaluated based on several quantitative parameters, including reaction efficiency, impact on bioactivity, and improvement in pharmacokinetic properties.

| Parameter | Non-PEGylated Interferon-α2b | PEGylated Interferon-α2b (12 kDa linear PEG) | PEGylated Interferon-α2a (40 kDa branched PEG) |

| Half-life (hours) | ~4 | ~36-40 | ~56-62 |

| Dosing Frequency | Daily/Three times a week | Once weekly | Once weekly |

Table 1: Comparison of Pharmacokinetic Parameters of Non-PEGylated and PEGylated Interferons.

| PEG Molecular Weight (kDa) | Degree of PEGylation | Residual Activity of Lysozyme (%) |

| 2 | Low | High |

| 5 | Low | Moderate |

| 10 | High | Low |

Table 2: Impact of PEG Molecular Weight and Degree of PEGylation on the Bioactivity of Lysozyme.

| PEGylation Method | Target Residue | Typical Reaction Efficiency | Key Advantages | Key Disadvantages |

| Aldehyde Chemistry | N-terminal Amine | Moderate to High | Good site-selectivity at controlled pH | Potential for side reactions with lysines |

| Maleimide Chemistry | Cysteine | High | High site-specificity | Requires genetically engineered free cysteine |

| NHS Ester Chemistry | Lysine | High | High reactivity | Low site-specificity, can lead to heterogeneity |

Table 3: Qualitative Comparison of Common PEGylation Chemistries.

Experimental Protocols

This section provides detailed methodologies for key experiments in the PEGylation workflow.

Protocol for N-Terminal Selective PEGylation with mPEG-Aldehyde

Objective: To selectively conjugate an aldehyde-activated PEG to the N-terminus of a therapeutic protein.

Materials:

-

Therapeutic protein (1-10 mg/mL)

-

mPEG-propionaldehyde (e.g., 20 kDa)

-

Reaction Buffer: 100 mM MES buffer, pH 5.0-6.0

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared in reaction buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., Ion Exchange or Size Exclusion Chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein is in the appropriate reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Reaction Setup: In a reaction vessel, combine the protein solution with a 5- to 20-fold molar excess of mPEG-propionaldehyde.

-

Initiation of Reaction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

-

Purification: Purify the mono-PEGylated protein from unreacted protein, excess PEG reagent, and di- or multi-PEGylated species using an appropriate chromatography method (see Protocol 5.3).

Protocol for Cysteine-Specific PEGylation with mPEG-Maleimide

Objective: To specifically conjugate a maleimide-activated PEG to a free cysteine residue on a therapeutic protein.

Materials:

-

Therapeutic protein with a single free cysteine (1-10 mg/mL)

-

mPEG-maleimide (e.g., 20 kDa)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiols.

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate a free cysteine, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reaction Setup: Dissolve the mPEG-maleimide in the reaction buffer. Add a 10- to 20-fold molar excess of the mPEG-maleimide solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagent using Size Exclusion Chromatography (SEC).

Protocol for Purification of Mono-PEGylated Protein by Ion Exchange Chromatography (IEX)

Objective: To separate the mono-PEGylated protein from the native, un-PEGylated protein and multi-PEGylated species.

Materials:

-

Crude PEGylation reaction mixture

-

IEX column (e.g., SP Sepharose for cation exchange or Q Sepharose for anion exchange)

-

Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)

-

HPLC system

Procedure:

-

Column Equilibration: Equilibrate the IEX column with at least 5 column volumes of Equilibration Buffer.

-

Sample Loading: Load the crude PEGylation reaction mixture onto the column. The PEGylation of a protein often shields its surface charges, leading to weaker binding to the IEX resin compared to the native protein.

-

Wash: Wash the column with Equilibration Buffer to remove any unbound material.

-

Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). The native protein will typically elute at a higher salt concentration than the mono-PEGylated protein, which in turn will elute at a higher salt concentration than di- and multi-PEGylated species.

-

Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the pure mono-PEGylated protein.

Protocol for Determining the Degree of PEGylation by MALDI-TOF Mass Spectrometry

Objective: To determine the number of PEG chains attached to the protein.

Materials:

-

Purified PEGylated protein sample

-

MALDI matrix (e.g., sinapinic acid)

-

Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Mix the purified PEGylated protein sample with the MALDI matrix solution.

-

Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

-

Mass Spectrometry Analysis: Acquire the mass spectrum in the linear mode, appropriate for large molecules.

-

Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between adjacent peaks will correspond to the molecular weight of the attached PEG molecule. The average degree of PEGylation can be calculated from the relative intensities of the peaks.

Protocol for Assessing Immunogenicity of PEGylated Proteins by ELISA

Objective: To detect the presence of anti-PEG antibodies in serum samples.

Materials:

-

Serum samples (from pre- and post-treatment)

-

PEG-coated ELISA plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

HRP-conjugated anti-human IgG or IgM antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with a PEGylated molecule (e.g., biotinylated PEG bound to a streptavidin-coated plate).

-

Blocking: Block the unoccupied sites in the wells with Blocking Buffer.

-

Sample Incubation: Add diluted serum samples to the wells and incubate to allow any anti-PEG antibodies to bind to the immobilized PEG.

-

Washing: Wash the wells to remove unbound antibodies.

-

Detection Antibody Incubation: Add the HRP-conjugated secondary antibody that will bind to the captured anti-PEG antibodies.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Substrate Addition: Add the TMB substrate and incubate to allow for color development. The intensity of the color is proportional to the amount of anti-PEG antibody present.

-

Stopping and Reading: Stop the reaction with the Stop Solution and measure the absorbance at 450 nm.

Visualizing PEGylation Workflows and Concepts

Graphviz diagrams are provided to illustrate key workflows and logical relationships in protein PEGylation.

Caption: General workflow for the production of a PEGylated therapeutic protein.

Caption: Comparison of site-specific PEGylation strategies targeting different amino acid residues.

Conclusion

PEGylation remains a powerful and widely adopted strategy for enhancing the therapeutic potential of protein-based drugs. The evolution towards site-specific PEGylation has enabled the development of more homogeneous and well-characterized biotherapeutics with improved pharmacokinetic profiles. A thorough understanding of the various PEGylation chemistries, coupled with robust purification and analytical methods, is crucial for the successful development and commercialization of PEGylated proteins. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of protein PEGylation and unlock its full potential in creating safer and more effective medicines.

References

- 1. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Principles of Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two or more molecules, where at least one of the components is a biomolecule, to create a new hybrid with combined or enhanced properties.[1][2] This powerful technology has become indispensable in a wide array of scientific disciplines, including drug development, diagnostics, and materials science.[3][4] By covalently attaching synthetic molecules such as drugs, imaging agents, or stabilizing polymers to biological molecules like proteins, peptides, or nucleic acids, researchers can create novel entities with improved targeting, increased stability, and enhanced therapeutic or diagnostic capabilities.[3]

The applications of bioconjugation are vast and continue to expand. In therapeutics, it is the cornerstone of antibody-drug conjugates (ADCs), which selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing off-target toxicity. In diagnostics, bioconjugates are essential for creating sensitive probes and imaging agents for the early detection of diseases. Furthermore, bioconjugation plays a critical role in gene therapy, enabling the targeted delivery of genetic material, and in materials science for the development of novel biomaterials with unique properties.

The fundamental principle of bioconjugation lies in the selective and stable covalent bond formation between specific functional groups on the interacting molecules. The choice of conjugation chemistry is dictated by the nature of the biomolecule, the desired properties of the final conjugate, and the reaction conditions required to maintain the biological activity of the biomolecule. This guide will delve into the core principles of the most common bioconjugation strategies, providing detailed protocols and quantitative data to aid researchers in the rational design and execution of their bioconjugation experiments.

Key Chemistries in Bioconjugation

The success of a bioconjugation strategy hinges on the selection of an appropriate chemical reaction that is efficient, specific, and compatible with the delicate nature of biomolecules. The most widely employed bioconjugation reactions target specific amino acid residues on proteins or utilize bioorthogonal chemistries that proceed with high selectivity in complex biological environments.

Amine-Reactive Chemistry

Amine-reactive chemistry is one of the most common bioconjugation strategies due to the abundance of primary amines on the surface of proteins. These amines are present at the N-terminus of polypeptide chains and on the side chain of lysine residues. The reaction typically involves the acylation of the nucleophilic amine group by an electrophilic reagent.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents. They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.

-

Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages. The reaction is most efficient at a pH of 9-10.

| Reactive Group | Target | pH Range | Bond Formed | Stability |

| NHS Ester | Primary Amines | 7.2 - 9.0 | Amide | High |

| Isothiocyanate | Primary Amines | 9.0 - 10.0 | Thiourea | High |

This protocol describes the conjugation of an amine-reactive fluorescent dye to an IgG antibody.

Materials:

-

IgG antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Amine-reactive dye (e.g., NHS ester) stock solution (10 mM in anhydrous DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers like Tris or glycine. If necessary, perform a buffer exchange into the reaction buffer.

-

Reaction Setup: To 1 mg of the antibody solution, add the amine-reactive dye stock solution at a 10- to 20-fold molar excess.

-

Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted dye and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

Thiol-Reactive Chemistry

Thiol-reactive chemistry targets the sulfhydryl group (-SH) of cysteine residues. Cysteine is a relatively rare amino acid, making it an excellent target for site-specific modifications.

-

Maleimides: These are the most common thiol-reactive reagents, reacting with sulfhydryl groups via a Michael addition to form a stable thioether bond. The optimal pH for this reaction is 7.0-7.5.

-

Haloacetyls (Iodoacetamides, Bromoacetamides): These reagents react with thiols through SN2 nucleophilic substitution to form stable thioether linkages.

| Linkage Type | Degradation Pathway | Half-life (t½) in Human Plasma |

| Maleimide-Thioether | Retro-Michael reaction | ~7 days |

| Disulfide | Reduction | Minutes to hours |

Note: The stability of maleimide-based conjugates can be influenced by the local environment and the structure of the maleimide reagent.

This protocol outlines the labeling of a protein with a maleimide-functionalized molecule.

Materials:

-

Protein solution containing free thiols (1-10 mg/mL in degassed PBS, pH 7.0-7.5)

-

Maleimide reagent stock solution (10 mM in DMSO or DMF)

-

Reducing agent (e.g., TCEP, optional)

-

Purification column (e.g., size-exclusion chromatography)

-

Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Reaction Setup: Add the maleimide reagent stock solution to the protein solution at a 10- to 20-fold molar excess.

-

Incubation: Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Purification: Purify the conjugate from unreacted maleimide and byproducts using size-exclusion chromatography equilibrated with the desired storage buffer.

-

Characterization: Characterize the conjugate to determine the degree of labeling and confirm its integrity.

Carbonyl-Reactive Chemistry

Carbonyl-reactive chemistry involves the reaction of aldehydes or ketones with hydrazides or aminooxy compounds to form hydrazone or oxime linkages, respectively. Aldehydes and ketones are not naturally present in proteins but can be introduced through specific modifications, such as the oxidation of N-terminal serine residues or the periodate oxidation of glycoproteins.

-

Hydrazides: React with aldehydes and ketones to form hydrazone bonds. This reaction is most efficient at a slightly acidic pH (pH 4.5-5.5).

-

Aminooxy compounds: React with aldehydes and ketones to form stable oxime bonds.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Hydrazone Ligation | Aromatic Aldehyde + Hydrazide | 10¹ - 10³ | pH 7, with aniline catalyst |

| Oxime Ligation | Aromatic Aldehyde + Aminooxy | 10¹ - 10³ | pH 7, with aniline catalyst |

Data from

This protocol describes the conjugation of a hydrazide-modified molecule to an aldehyde-containing biomolecule.

Materials:

-

Aldehyde-containing biomolecule (in a suitable buffer, pH 5-7)

-

Hydrazide-modified molecule stock solution

-

Aniline catalyst (optional)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reaction Setup: Dissolve the aldehyde-containing biomolecule in the reaction buffer.

-

Addition of Reagents: Add the hydrazide-modified molecule to the solution. If using a catalyst, add aniline to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature. The reaction time will vary depending on the reactants and the presence of a catalyst.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts.

Bioorthogonal Chemistry: Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry" is a prime example, characterized by high yields, stereospecificity, and the formation of a stable product with minimal non-toxic byproducts.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, involving the cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as "copper-free click chemistry," utilizes a strained cyclooctyne that reacts with an azide without the need for a toxic copper catalyst, making it ideal for in vivo applications.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| CuAAC | Azide + Terminal Alkyne | 10² - 10⁴ |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 10⁻¹ - 10¹ |

| IEDDA | Tetrazine + trans-Cyclooctene | up to 10⁶ |

Data from

This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer

-

Azide-containing cargo stock solution

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

-

Purification system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.

-

Reaction Initiation: Add the copper/ligand premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method.

-

Purification: Purify the bioconjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

This protocol provides a general method for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.

Materials:

-

Azide-containing biomolecule in a biocompatible buffer (e.g., PBS)

-

DBCO-functionalized molecule stock solution (in a compatible solvent like DMSO)

-

Purification system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-containing biomolecule and the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the DBCO reagent is often used.

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

Monitoring: The reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.

-

Purification: Once the reaction is deemed complete, purify the conjugate to remove any unreacted starting materials.

Visualizing Bioconjugation Principles

Diagrams are essential for understanding the complex relationships and workflows in bioconjugation chemistry. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.

General Bioconjugation Workflow

Decision Tree for Choosing a Bioconjugation Chemistry

Signaling Pathway Analogy: Antibody-Drug Conjugate Action

Conclusion

Bioconjugation chemistry is a dynamic and enabling field that bridges the gap between synthetic chemistry and biology. The ability to create novel molecular constructs with tailored properties has profound implications for medicine and life sciences research. A thorough understanding of the fundamental principles of different bioconjugation strategies, including their reaction mechanisms, kinetics, and the stability of the resulting linkages, is crucial for the successful design and implementation of these powerful tools. This guide has provided a comprehensive overview of the core chemistries, along with detailed protocols and quantitative data, to empower researchers to harness the full potential of bioconjugation in their scientific endeavors. As the field continues to evolve with the development of new and more efficient ligation technologies, the impact of bioconjugation on drug development and biomedical research is set to grow even further.

References

Technical Guide: Shelf Life and Storage of m-PEG8-Mal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, shelf life, and stability of m-PEG8-Mal (methoxy-polyethylene glycol-maleimide, with 8 PEG units). Understanding these parameters is critical for ensuring the integrity and reactivity of this heterobifunctional linker in bioconjugation, drug delivery, and other advanced research applications.

Introduction to this compound Stability

This compound is a valuable tool in bioconjugation, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to thiol-containing molecules such as proteins, peptides, and antibodies. The stability of this compound is primarily dictated by the maleimide group, which is susceptible to degradation, and to a lesser extent, the ether linkages of the PEG chain. The primary degradation pathway for the maleimide moiety is hydrolysis, which leads to the opening of the maleimide ring to form a non-reactive maleamic acid derivative. This hydrolysis is accelerated by moisture and alkaline pH.

Recommended Storage and Handling

To ensure the long-term stability and reactivity of this compound, it is imperative to adhere to strict storage and handling protocols.

Table 1: Recommended Storage Conditions for this compound

| Condition | Solid Form | Stock Solution in Anhydrous Solvent |

| Temperature | -20°C for long-term storage (months to years).[1][2][3][4][5] 0-4°C for short-term storage (days to weeks). | -80°C for long-term storage (up to 6 months). -20°C for short-term storage (up to 1 month). |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Backfill vial with inert gas after each use. |

| Light | Protect from light; store in the dark or in an amber vial. | Store in a light-protected vial. |

| Moisture | Store in a tightly sealed container with a desiccant. | Use anhydrous solvents (e.g., DMSO, DMF) and prevent moisture ingress. |

Handling Procedures:

-

Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.

-

Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.

-

Avoid repeated freeze-thaw cycles of stock solutions. If necessary, aliquot the stock solution into smaller, single-use vials.

Shelf Life and Degradation

The shelf life of this compound is highly dependent on the storage conditions. When stored properly in its solid form, a shelf life of over three years can be expected. However, in solution, the stability is significantly reduced.

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the maleimide ring. The rate of this hydrolysis is highly dependent on pH and temperature.

Figure 1: Hydrolysis of this compound.

Once conjugated to a thiol-containing molecule, the resulting thioether linkage can also be susceptible to a retro-Michael reaction, especially in the presence of other free thiols. This can lead to the dissociation of the conjugate.

Figure 2: Conjugation and Degradation of the Thioether Linkage.

Quantitative Stability Data

Table 2: Hydrolysis Half-life of a Multi-arm PEG-Maleimide at 37°C

| pH | Half-life (hours) |

| 5.0 | ~139 |

| 6.5 | ~44 |

| 7.4 | ~11 |

| 8.0 | ~2 |

Data adapted from a study on an 8-arm PEG-maleimide and should be considered as an estimation for this compound.

This data underscores the significant impact of pH on the stability of the maleimide group, with stability decreasing rapidly as the pH becomes more alkaline.

Experimental Protocols

To ensure the quality and reactivity of this compound, it is recommended to perform stability and purity assessments.

Protocol for Stability-Indicating HPLC Method

This protocol is adapted from methods developed for similar PEG-maleimide compounds and is designed to separate the active this compound from its hydrolyzed, inactive form.

Objective: To quantify the purity of this compound and assess its degradation over time.

Materials:

-

This compound sample

-

HPLC grade water

-

HPLC grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase HPLC system with UV detector

-

C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm and 300 nm (the maleimide group has a characteristic absorbance around 300 nm which is lost upon hydrolysis)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Gradient: